Metyltetraprole

描述

属性

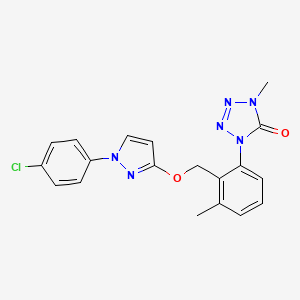

IUPAC Name |

1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQQRGKFXLAPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108889 | |

| Record name | Metyltetraprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472649-01-6 | |

| Record name | 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyltetraprole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472649016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyltetraprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METYLTETRAPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metyltetraprole: A Technical Guide to its Mechanism of Action on Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11A.[1] It effectively controls a broad spectrum of fungal pathogens, including strains that have developed resistance to conventional QoI fungicides.[2][3] The core of its mechanism of action lies in the inhibition of mitochondrial respiration by targeting Complex III (the cytochrome bc1 complex) of the electron transport chain.[4][5] This guide provides an in-depth technical overview of this compound's mode of action, its interaction with the target site, the molecular basis for its efficacy against resistant strains, and detailed experimental protocols for its study.

Introduction: The Fungal Respiratory Chain - A Prime Target

The mitochondrial electron transport chain is a critical pathway for ATP synthesis in fungi, making it an excellent target for antifungal agents. This chain is composed of a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane. Complex III, also known as the cytochrome bc1 complex, plays a pivotal role by catalyzing the transfer of electrons from ubiquinol to cytochrome c.[6] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating the proton-motive force that drives ATP synthesis.[5]

Quinone outside inhibitors (QoIs) are a major class of fungicides that disrupt this process by binding to the Qo site of cytochrome b, a key subunit of Complex III.[6] This binding blocks the oxidation of ubiquinol, thereby inhibiting electron flow, collapsing the mitochondrial membrane potential, and ultimately leading to a cessation of ATP production and fungal cell death.[5]

This compound's Molecular Mechanism of Action

This compound, like other QoIs, targets the Qo site of cytochrome b.[6] Its chemical structure, however, features a unique and compact tetrazolinone moiety, which distinguishes it from older QoI fungicides like azoxystrobin and pyraclostrobin.[2] This structural difference is the key to its effectiveness against resistant fungal strains.

Overcoming Resistance: The G143A Mutation

The primary mechanism of resistance to traditional QoI fungicides is a single point mutation in the cytochrome b gene, resulting in the substitution of glycine with alanine at position 143 (G143A).[6] The bulkier methyl group of the alanine residue creates steric hindrance, preventing the binding of conventional QoIs to the Qo site.[7]

This compound's compact tetrazolinone pharmacophore is designed to avoid this steric clash.[5] Cryo-electron microscopy studies have revealed that this compound has a different binding mode compared to azoxystrobin, allowing it to fit into the mutated Qo site of the G143A variant.[8] This enables it to maintain high binding affinity and inhibitory activity against these resistant strains.

Activity Against Other Resistance Mutations

Besides the G143A mutation, another mutation, F129L (phenylalanine to leucine at position 129), can also confer resistance to some QoI fungicides. This compound has demonstrated efficacy against fungal isolates carrying the F129L mutation as well.[4][6] However, a different mutation, Y132C (tyrosine to cysteine at position 132), has been shown to mediate resistance to this compound in laboratory mutants.[6]

Quantitative Data on Antifungal Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data, comparing its activity with other QoI fungicides against both wild-type (WT) and resistant fungal strains.

| Fungicide | Fungal Species | Genotype | EC50 (mg/L) | Resistance Factor (RF) | Reference |

| This compound | Zymoseptoria tritici | WT | 0.0022 | - | [2] |

| This compound | Zymoseptoria tritici | G143A | 0.0029 | ~1.3 | [4] |

| Pyraclostrobin | Zymoseptoria tritici | WT | <0.1 | - | [4] |

| Pyraclostrobin | Zymoseptoria tritici | G143A | >100 | >1000 | [4] |

| Azoxystrobin | Zymoseptoria tritici | WT | <0.1 | - | [4] |

| Azoxystrobin | Zymoseptoria tritici | G143A | >100 | >1000 | [4] |

| This compound | Pyrenophora teres | WT | 0.0048 | - | [2] |

| This compound | Pyrenophora teres | F129L | ~0.01 | ~2.1 | [9] |

Table 1: Comparative in vitro efficacy (EC50) of this compound and other QoIs against wild-type and resistant fungal strains.

| Fungicide | Fungal Species | Genotype | IC50 (mg/L) for SCR activity | Reference |

| This compound | Zymoseptoria tritici | WT | 0.0011 | [2] |

| Azoxystrobin | Zymoseptoria tritici | WT | 0.0011 | [2] |

| Pyraclostrobin | Zymoseptoria tritici | WT | 0.0004 | [2] |

| This compound | Pyrenophora teres | WT | 0.0011 | [2] |

| Azoxystrobin | Pyrenophora teres | WT | 0.0011 | [2] |

| Pyraclostrobin | Pyrenophora teres | WT | 0.0003 | [2] |

Table 2: Inhibitory activity (IC50) of this compound and other QoIs on succinate-cytochrome c reductase (SCR) activity in wild-type fungal mitochondria.

Experimental Protocols

Isolation of Fungal Mitochondria

This protocol is adapted from established methods for isolating mitochondria from filamentous fungi and yeast for enzymatic assays.

Materials:

-

Fungal mycelia or yeast cells

-

Mitochondria Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA))

-

Lytic enzyme (e.g., lyticase or zymolyase for yeast, Glucanex for filamentous fungi)

-

Dounce homogenizer

-

Centrifuge and rotor capable of reaching 15,000 x g

-

Bradford reagent for protein quantification

Procedure:

-

Harvest fungal cells by centrifugation and wash with sterile water.

-

Pre-treat cells with a reducing agent (e.g., 10 mM DTT) to facilitate cell wall digestion.

-

Digest the cell wall using an appropriate lytic enzyme in an osmotic buffer.

-

Gently homogenize the resulting spheroplasts or mycelia in ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer.

-

Perform a series of differential centrifugation steps to separate mitochondria from other cellular components. This typically involves a low-speed spin (~1,500 x g) to pellet cell debris and nuclei, followed by a high-speed spin (~12,000 - 15,000 x g) of the supernatant to pellet the mitochondria.

-

Wash the mitochondrial pellet with Isolation Buffer to remove contaminants.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for subsequent assays.

-

Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

Succinate-Cytochrome c Reductase (SCR) Assay

This assay measures the combined activity of Complex II and Complex III by monitoring the reduction of cytochrome c, with succinate as the electron donor.

Materials:

-

Isolated fungal mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 1 mM EDTA)

-

Succinate solution (e.g., 1 M stock)

-

Cytochrome c solution (e.g., 10 mg/mL in water)

-

Potassium cyanide (KCN) solution (e.g., 100 mM stock, EXTREME CAUTION: HIGHLY TOXIC )

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

In a cuvette, combine the Assay Buffer, KCN (to inhibit Complex IV), and cytochrome c.

-

Add a small amount of the isolated mitochondrial suspension (typically 10-50 µg of protein).

-

Initiate the reaction by adding succinate to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

To test the inhibitory effect of this compound, pre-incubate the mitochondrial suspension with various concentrations of the fungicide (typically dissolved in DMSO) for a few minutes before adding succinate.

-

Calculate the rate of cytochrome c reduction and determine the IC50 value for the inhibitor.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The effect of this compound on the mitochondrial membrane potential can be assessed using cationic fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or TMRE (tetramethylrhodamine, ethyl ester).

Materials:

-

Fungal spheroplasts or intact cells

-

Fluorescent dye (e.g., TMRM or TMRE)

-

Fluorescence microscope or plate reader

Procedure:

-

Load the fungal cells or spheroplasts with the fluorescent dye at a low concentration (e.g., 25-100 nM) in an appropriate buffer.

-

Allow the dye to accumulate in the mitochondria, driven by the membrane potential.

-

Treat the cells with various concentrations of this compound.

-

Monitor the fluorescence intensity over time. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

-

A protonophore such as CCCP can be used as a positive control for complete membrane depolarization.

Quantification of ATP Synthesis

The impact of this compound on ATP production can be measured using a variety of commercially available ATP assay kits, which are typically based on the luciferin/luciferase bioluminescence reaction.

Materials:

-

Isolated fungal mitochondria or fungal spheroplasts

-

ATP assay kit (luciferin/luciferase-based)

-

Substrates for mitochondrial respiration (e.g., succinate, ADP)

-

Luminometer

Procedure:

-

Energize the isolated mitochondria or spheroplasts with a respiratory substrate like succinate.

-

Initiate ATP synthesis by adding ADP.

-

At various time points after the addition of this compound, take aliquots of the reaction and stop ATP synthesis (e.g., by boiling or adding a specific inhibitor).

-

Measure the ATP concentration in the samples using a luciferin/luciferase-based assay according to the manufacturer's instructions in a luminometer.

-

A decrease in ATP levels in this compound-treated samples compared to untreated controls indicates inhibition of ATP synthesis.

Visualizations

Figure 1: The Fungal Mitochondrial Electron Transport Chain and the Site of Action of this compound.

Figure 2: Mechanism of this compound Overcoming G143A Resistance.

Figure 3: Experimental Workflow for the Succinate-Cytochrome c Reductase (SCR) Assay.

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly in the face of growing resistance to existing fungicides. Its unique chemical structure allows it to effectively inhibit the fungal mitochondrial respiratory chain at Complex III, even in strains carrying the common G143A resistance mutation. This in-depth technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further understanding and utilizing this novel antifungal agent. The continued study of this compound's interactions with the cytochrome bc1 complex will be crucial for the development of next-generation fungicides and for sustainable resistance management strategies.

References

- 1. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Fluorescence measurement of mitochondrial membrane potential changes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newprairiepress.org [newprairiepress.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Antifungal activity of this compound against the existing QoI-resistant isolates of various plant pathogenic fungi: this compound against QoI-R isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of this compound against the existing QoI‐resistant isolates of various plant pathogenic fungi: this compound against QoI‐R isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Novel Tetrazolinone Fungicide: Discovery, Synthesis, and In-Depth Technical Analysis of Metyltetraprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of fungicide resistance in plant pathogens presents a significant threat to global food security. The efficacy of many widely used fungicides, particularly Quinone outside inhibitors (QoIs), has been compromised by the emergence of resistant strains, most notably those carrying the G143A mutation in the cytochrome b gene.[1][2] This has created an urgent need for the development of novel fungicides with alternative modes of action or the ability to overcome existing resistance mechanisms. In response to this challenge, a new generation of tetrazolinone-based fungicides has emerged, with metyltetraprole being a prominent and commercially developed example.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this novel tetrazolinone fungicide, with a focus on this compound.

Discovery of a Novel Pharmacophore

The discovery of this compound was the result of a rational design approach aimed at overcoming the steric hindrance at the Qo site of cytochrome b in G143A mutant fungi.[2] Traditional QoI fungicides are rendered ineffective by this mutation. Researchers identified that a compact tetrazolinone moiety could serve as a novel pharmacophore, retaining potent activity against both wild-type and QoI-resistant strains.[5][6] This innovative approach has paved the way for a new class of fungicides capable of managing previously difficult-to-control pathogens.[2]

Chemical Synthesis

The synthesis of this compound, 1-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}-3-methylphenyl)-4-methyl-1,4-dihydro-5H-tetrazol-5-one, involves a multi-step process. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic route has been described in scientific literature.[7] The key steps involve the construction of the tetrazolinone ring and its subsequent linkage to the substituted phenylpyrazole moiety.

A plausible synthetic pathway is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocols (General Overview)

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, based on general organic chemistry principles and related literature, the following provides a conceptual outline of the key experimental steps.

Step 1: Synthesis of the Tetrazolinone Intermediate

A substituted toluene derivative is the starting material. This undergoes a series of reactions, including nitration and halogenation, to introduce the necessary functional groups for the formation of the tetrazolinone ring. The key step in forming the heterocyclic ring is a reaction with an azide source, followed by cyclization. The tetrazolinone ring is then typically N-alkylated.

Step 2: Synthesis of the Phenylpyrazole Moiety

The synthesis of the 1-(4-chlorophenyl)-1H-pyrazol-3-ol intermediate is a known process in fungicide chemistry. This involves the condensation of a hydrazine with a β-ketoester or a similar precursor.

Step 3: Coupling and Final Product Formation

The final step involves the coupling of the tetrazolinone intermediate with the phenylpyrazole moiety. This is typically achieved through a nucleophilic substitution reaction, where a leaving group on the tetrazolinone intermediate is displaced by the hydroxyl group of the pyrazole. The final product, this compound, is then purified using standard techniques such as crystallization or chromatography.

Mode of Action: Overcoming Resistance

This compound is a Quinone outside Inhibitor (QoI) fungicide, meaning it targets Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain.[3][4][8] This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately fungal cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: Identification of tetrazolinone pharmacophore to overcome QoI resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. The introduction of Metyltetraprole_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Metyltetraprole: A Technical Guide to a Novel QoI Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class, developed by Sumitomo Chemical.[1][2] It is distinguished by its unique tetrazolinone moiety, which confers a significant advantage over previous generations of QoI fungicides: potent activity against fungal strains that have developed resistance, particularly those with the G143A mutation in the cytochrome b gene.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and biological activity of this compound, intended for researchers and professionals in the fields of agrochemical development and fungal biology.

Chemical Structure and Properties

This compound is chemically known as 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one.[1][6] Its structure features a novel tetrazolinone pharmacophore which is more compact than the methoxyacrylate structure of many other QoI fungicides.[2][4] This smaller size is thought to be key to its effectiveness against resistant fungal strains.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one | [1][6] |

| CAS Number | 1472649-01-6 | [1] |

| Chemical Formula | C₁₉H₁₇ClN₆O₂ | [1] |

| Molar Mass | 396.84 g·mol⁻¹ | [1] |

| Appearance | White powder (pure), Yellowish (impure) | [7] |

| Water Solubility | 0.12 mg/L (at 20 °C, pH 7) | [7] |

| Flash Point | Not applicable | [4] |

| Decomposition Temp. | Not determined | [4] |

| Auto-ignition Temp. | Not determined | [4] |

Mechanism of Action

This compound, like other QoI fungicides, inhibits the mitochondrial respiratory chain in fungi.[3][8][9] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons and thereby disrupting the production of ATP, the cell's primary energy currency.[2][3][9] This inhibition of cellular respiration ultimately leads to fungal cell death.

The key innovation of this compound lies in its ability to effectively inhibit the cytochrome bc1 complex even in fungal strains carrying the G143A mutation.[3][5] This mutation, a common source of resistance to other QoI fungicides, introduces a steric hindrance that prevents the binding of larger fungicide molecules.[2][4] The compact tetrazolinone ring of this compound is thought to overcome this steric clash, allowing it to bind to the mutated enzyme and maintain its inhibitory activity.[4]

Caption: Mechanism of action of this compound on the fungal mitochondrial respiratory chain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2,3-dimethylnitrobenzene.[3][10]

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Benzylic Bromination and Nucleophilic Substitution: 2,3-dimethylnitrobenzene undergoes regioselective benzylic bromination followed by nucleophilic substitution to introduce a methoxymethyl function.[3]

-

Reduction: The resulting nitrobenzene derivative is reduced to the corresponding aniline.[3]

-

Isocyanate Formation: The aniline derivative is reacted to form an isocyanate.[3]

-

Cycloaddition: The isocyanate undergoes a 1,3-dipolar cycloaddition with sodium azide to yield the tetrazolinone ring.[3]

-

Methylation: One of the nitrogen atoms in the tetrazolinone ring is methylated.[3]

-

Benzylic Bromination: The N-methylated tetrazolinone derivative is converted into a benzylic bromide.[3]

-

Final Coupling: The benzylic bromide is treated with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to afford the final product, this compound.[3]

In Vitro Fungicidal Activity Assay (Microtiter Plate Method)

This protocol is adapted from methods used to evaluate the efficacy of this compound against various fungal pathogens.[11][12]

Materials:

-

This compound (dissolved in DMSO as a stock solution)

-

96-well microtiter plates

-

Fungal inoculum (e.g., conidia, crushed mycelia, or yeast-like cells)

-

Appropriate liquid growth medium for the target fungus

-

Microplate reader

Procedure:

-

Inoculum Preparation: Harvest fungal inoculum and adjust the density to a final concentration of 1 x 10⁴ cells/mL in the appropriate growth medium.[11]

-

Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO.

-

Plate Loading: Add 1 µL of each this compound dilution to the wells of the 96-well plate. For the control, add 1 µL of DMSO.

-

Inoculation: Add 99 µL of the prepared fungal inoculum to each well.[6] The final concentrations of this compound will typically range from 0.0001 to 3 mg/L.[6][12]

-

Incubation: Incubate the plates under conditions suitable for the growth of the target fungus (specific temperature and duration).

-

Growth Measurement: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.[11]

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical methods.[11]

Mitochondrial Respiration Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on mitochondrial respiration, based on common techniques.

Materials:

-

Isolated fungal mitochondria

-

Respiration buffer

-

Substrates for the electron transport chain (e.g., succinate, NADH)

-

This compound

-

Oxygen electrode or a microplate-based oxygen consumption assay system (e.g., Seahorse XF Analyzer)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using standard differential centrifugation methods.

-

Assay Setup: Add a known amount of isolated mitochondria to the respiration buffer in the assay chamber.

-

Baseline Respiration: Add a respiratory substrate (e.g., succinate for Complex II-linked respiration) and measure the basal oxygen consumption rate.

-

Inhibitor Addition: Add varying concentrations of this compound to the chamber and continue to monitor the oxygen consumption rate.

-

Data Analysis: Calculate the percentage of inhibition of respiration at each this compound concentration compared to the baseline rate. Determine the IC₅₀ value (the concentration that inhibits 50% of mitochondrial respiration).

Fungicidal Activity

This compound exhibits a broad spectrum of activity against various ascomycete fungi.[2] A key feature is its high efficacy against both wild-type and QoI-resistant strains of significant plant pathogens.

Table 2: In Vitro Fungicidal Activity of this compound (EC₅₀ values in mg/L)

| Fungal Species | Wild-Type Strain | G143A Mutant Strain | Reference |

| Zymoseptoria tritici | 0.002 | 0.002 | [8] |

| Pyrenophora teres | 0.0048 | - | [1] |

| Ramularia collo-cygni | 0.0029 | 0.0029 | [11] |

| Parastagonospora nodorum | 0.054 | - | [1] |

| Botrytis cinerea | 0.033 | - | [1] |

| Colletotrichum graminicola | 0.021 | - | [1] |

Table 3: Inhibition of Mitochondrial Respiration by this compound (IC₅₀ values)

| Organism | Cytochrome bc1 Complex | IC₅₀ (mg/L) | Reference |

| Zymoseptoria tritici | Wild-Type | 0.00025 | [2] |

| Zymoseptoria tritici | G143A Mutant | 0.00025 | [2] |

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly in the context of widespread resistance to existing QoI fungicides. Its unique chemical structure and potent, broad-spectrum activity make it a valuable tool for crop protection. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working on the development and application of novel antifungal agents. Further research into its environmental fate, toxicology, and the potential for new resistance mechanisms will be crucial for its long-term sustainable use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. The introduction of Metyltetraprole_Chemicalbook [chemicalbook.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound I CAS#: 1472649-01-6 I fungicide I InvivoChem [invivochem.com]

- 7. This compound (Ref: S-2367) [sitem.herts.ac.uk]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 11. This compound, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

initial efficacy studies of Metyltetraprole on ascomycetes

An In-depth Technical Guide on the Initial Efficacy of Metyltetraprole Against Ascomycetes

Introduction

This compound is a novel fungicide developed by Sumitomo Chemical, classified within the Fungicide Resistance Action Committee (FRAC) Group 11A.[1] It functions as a Quinone outside Inhibitor (QoI), targeting the mitochondrial respiration of fungal pathogens.[1][2] A key innovation in its design is its potent efficacy against a broad spectrum of ascomycete fungi, including strains that have developed resistance to conventional QoI fungicides (FRAC Group 11).[3][4] This is attributed to its unique tetrazolinone moiety, which overcomes the common G143A mutation in the cytochrome b gene that confers resistance to older strobilurins.[1][4] This whitepaper provides a detailed overview of the initial efficacy studies, experimental protocols, and the mode of action of this compound.

Mechanism of Action

This compound targets Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][5] By binding to the Qo (Quinone outside) site of cytochrome b, it blocks the transfer of electrons, thereby inhibiting ATP synthesis and halting fungal respiration.[1]

The primary challenge for traditional QoI fungicides has been the emergence of resistant fungal strains, predominantly due to a single point mutation substituting glycine with alanine at position 143 (G143A) of the cytochrome b protein.[1] This substitution creates steric hindrance that prevents older, bulkier QoI fungicides from binding effectively. This compound's design features a more compact tetrazolinone pharmacophore. This smaller structure is thought to maintain its binding mode without a steric clash, even in the presence of the alanine residue, thus retaining its high efficacy against these G143A-harboring resistant strains.[1][4]

Data Presentation: Quantitative Efficacy

The intrinsic antifungal activity of this compound has been quantified against a wide range of ascomycete plant pathogens. The following tables summarize the key efficacy data from initial in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound Against Various Ascomycete Plant Pathogens

| Fungal Species | Common Disease | EC₅₀ (mg L⁻¹) |

|---|---|---|

| Zymoseptoria tritici | Septoria Leaf Blotch of Wheat | 0.0022 |

| Pyrenophora teres | Net Blotch of Barley | 0.0048 |

| Ramularia collo-cygni | Ramularia Leaf Spot of Barley | 0.0020 |

| Pyrenophora tritici-repentis | Tan Spot of Wheat | 0.0097 |

| Parastagonospora nodorum | Glume Blotch of Wheat | 0.0033 |

| Botrytis cinerea | Grey Mould | 0.054 |

| Colletotrichum graminicola | Anthracnose | 0.015 |

| Microdochium nivale | Snow Mould | 0.011 |

Data sourced from Suemoto et al. (2019). The EC₅₀ values represent the effective concentration required to inhibit 50% of fungal growth.[5][6]

Table 2: Comparative Efficacy of this compound Against QoI-Sensitive (Wild-Type) and QoI-Resistant (G143A) Strains

| Fungal Species | Fungicide | Strain Type | Mean EC₅₀ (mg L⁻¹) | Resistance Factor (RF)¹ |

|---|---|---|---|---|

| Zymoseptoria tritici | This compound | Wild-Type (QoI-S) | 0.00027 | 0.8 |

| This compound | G143A Mutant (QoI-R) | 0.00022 | ||

| Azoxystrobin | Wild-Type (QoI-S) | - | >200 | |

| Azoxystrobin | G143A Mutant (QoI-R) | - | ||

| Pyrenophora teres | This compound | Wild-Type (QoI-S) | - | ~1 |

| This compound | G143A Mutant (QoI-R) | - | ||

| Pyraclostrobin | Wild-Type (QoI-S) | - | 240 | |

| Pyraclostrobin | G143A Mutant (QoI-R) | - |

¹Resistance Factor (RF) is calculated as (EC₅₀ of resistant isolate) / (EC₅₀ of sensitive isolate). An RF of ~1 indicates no loss of efficacy. Data sourced from multiple studies.[1][6][7]

Table 3: In Vivo Efficacy of this compound from Seedling Pot Tests on Wheat against Z. tritici

| Application Rate (g ha⁻¹) | Efficacy (%) |

|---|---|

| 120 | 100 |

| 40 | 100 |

| 13 | 95.1 |

| 4 | 38.5 |

Data from preventive application tests. Efficacy was evaluated based on the reduction in disease severity compared to an untreated control.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following protocols were employed in the initial evaluation of this compound.

In Vitro Antifungal Activity: Microtiter Plate Method

This method is used for determining EC₅₀ values for fungi that can be cultured in liquid media.

-

Fungal Inoculum Preparation: Conidia of Z. tritici or crushed mycelia of R. collo-cygni are harvested in distilled water.[6]

-

Inoculum Density Adjustment: The density of the fungal suspension is adjusted with an appropriate liquid medium to a final concentration of 1 × 10⁴ conidia or mycelial fragments per mL.[6]

-

Fungicide Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A 100-fold serial dilution series is then created.[6]

-

Assay Plate Setup: 99 µL of the prepared fungal inoculum is added to each well of a 96-well microtiter plate. 1 µL of each fungicide dilution is then added to the wells.[5] Final test concentrations typically range from 0.0001 to 3 mg L⁻¹.[5]

-

Incubation: Plates are incubated under conditions specific to the pathogen (e.g., specific temperature and light cycles).[6]

-

Growth Measurement: Fungal growth is quantified by measuring the optical density (OD) at a wavelength of 600 nm using a microplate reader.[5][6]

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response data using probit analysis.[5]

In Vitro Antifungal Activity: Agar Plate Method

This method is suitable for fungi evaluated based on mycelial growth.

-

Media Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar) is amended with a series of this compound concentrations (e.g., 0.0001 to 3 mg L⁻¹).[6]

-

Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each fungicide-amended agar plate.

-

Incubation: Plates are incubated at a suitable temperature until the mycelial growth in the untreated control plate reaches a specific diameter.

-

Measurement: The radial length of the mycelium is measured at designated time points.[6]

-

Data Analysis: EC₅₀ values are calculated based on the inhibition of radial growth compared to the untreated control.[6]

In Vivo Efficacy: Seedling Pot Test

This protocol assesses the fungicide's performance under more realistic conditions on a host plant.

-

Plant Cultivation: Wheat or barley seedlings are grown in pots in a controlled growth room (e.g., 15°C, 14-hour day length).[8]

-

Fungicide Application: this compound is applied to the seedlings at various rates (e.g., 4 to 120 g a.i. ha⁻¹). Applications can be:

-

Preventive: Applied before the plant is inoculated with the pathogen.

-

Curative: Applied after inoculation, once infection has occurred.[1]

-

-

Pathogen Inoculation: Plants are inoculated with a conidial suspension of the target pathogen, such as Z. tritici.

-

Incubation: The inoculated plants are kept in a high-humidity environment for a period to allow for infection and disease development.

-

Disease Assessment: Disease severity is visually assessed as the percentage of leaf area covered by lesions.

-

Efficacy Calculation: Efficacy is calculated using the formula: Efficacy (%) = 100 × [1 - (Infected leaf area of treated plant / Infected leaf area of untreated control)].[8]

Mandatory Visualizations

Signaling Pathway Diagram```dot

// Fungicides this compound [label="this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Strobilurin [label="Conventional QoI\n(e.g., Pyraclostrobin)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Resistance Mutation G143A [label="G143A Mutation\n(Steric Hindrance)", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Interactions this compound -> Qo_site [label="BLOCKS", color="#34A853", fontcolor="#34A853", arrowhead=tee]; Strobilurin -> Qo_site [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; G143A -> Strobilurin [label="Prevents Binding", color="#EA4335", style=dashed, arrowhead=normal, dir=back]; }

Caption: Workflow for the in vitro microtiter plate antifungal assay.

Logical Relationship Diagram

Caption: Efficacy relationships between QoI fungicides and fungal strains.

Conclusion

The initial efficacy studies of this compound demonstrate its potent, broad-spectrum activity against a wide range of ascomycete pathogens. [6][8]Its most significant attribute is the ability to effectively control fungal strains that have developed resistance to other QoI fungicides via the G143A mutation. [7]The quantitative data show comparable EC₅₀ values against both wild-type and resistant isolates, resulting in resistance factors close to 1. [6]This makes this compound a critical tool for modern disease management, offering a solution for growers facing challenges with fungicide-resistant pathogens and providing a new option for effective resistance management strategies in major crops.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. This compound (Ref: S-2367) [sitem.herts.ac.uk]

- 3. This compound, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The introduction of Metyltetraprole_Chemicalbook [chemicalbook.com]

- 5. This compound, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

understanding the fungicidal spectrum of Metyltetraprole

An In-depth Technical Guide to the Fungicidal Spectrum of Metyltetraprole

Introduction

This compound is a novel broad-spectrum foliar fungicide discovered and developed by Sumitomo Chemical.[1] Chemically, it is the first and only member of the tetrazolinone class of fungicides.[2] Its mode of action is the inhibition of the mitochondrial respiratory chain at the Quinone outside (Qo) site of Complex III (the cytochrome bc1 complex).[3][4][5] This mechanism classifies it as a QoI fungicide; however, due to its unique efficacy against strains resistant to other QoIs, it is placed in its own Fungicide Resistance Action Committee (FRAC) subgroup, 11A.[2][3]

The defining characteristic of this compound is its ability to control fungal pathogens that have developed resistance to conventional QoI fungicides, particularly those with the G143A or F129L mutations in the cytochrome b gene.[4][6] This makes it a critical tool for disease and resistance management in major crops such as cereals, soybeans, and sugar beets.[1][3]

Mechanism of Action: Targeting Fungal Respiration

This compound disrupts the production of ATP, the primary energy currency of the cell, by blocking the electron transport chain in fungal mitochondria. It specifically binds to the Qo site of Complex III, inhibiting the oxidation of ubiquinol and thereby halting the electron flow between Complex III and Cytochrome c.[7][8]

The rise of resistance to older QoI fungicides is predominantly due to a single point mutation, G143A, in the cytochrome b protein. This substitution introduces a methyl group that creates steric hindrance, preventing older, bulkier QoI molecules from binding effectively.[3] this compound was specifically designed with a novel, compact tetrazolinone pharmacophore that avoids this steric clash, allowing it to maintain its binding affinity and potent activity against these G143A-harboring resistant strains.[4][9]

Quantitative Fungicidal Spectrum

This compound demonstrates potent, broad-spectrum activity against a wide range of fungal pathogens, particularly within the Ascomycota phylum.[3][7] Its efficacy is especially high against species in the orders Capnodiales, Pleosporales, and Sordariomycetes.[7][10]

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the 50% effective concentration (EC₅₀) values for mycelial growth inhibition against various plant pathogens.

| Pathogen | Common Disease | Host Crop(s) | EC₅₀ (mg L⁻¹) | Citation(s) |

| Zymoseptoria tritici | Septoria Leaf Blotch | Wheat | 0.0022 | [7] |

| Pyrenophora teres | Net Blotch | Barley | 0.0048 | [7] |

| Ramularia collo-cygni | Ramularia Leaf Spot | Barley | 0.0020 | [7] |

| Pyrenophora tritici-repentis | Tan Spot | Wheat | 0.0028 | [7] |

| Parastagonospora nodorum | Stagonospora Nodorum Blotch | Wheat | 0.016 | [7] |

| Botrytis cinerea | Grey Mould | Various | 0.054 | [7] |

| Colletotrichum graminicola | Anthracnose | Maize | 0.038 | [7] |

| Microdochium nivale | Pink Snow Mould | Cereals | 0.014 | [7] |

| Rhizoctonia solani | Rhizoctonia Root Rot | Various | > 3.0 | [7] |

| Alternaria triticina | Alternaria Leaf Blight | Wheat | - | [2] |

| Phytophthora capsici | Phytophthora Blight | Pepper | > 3.0 | [7] |

Table 2: Efficacy of this compound Against QoI-Resistant Strains

A key strength of this compound is its stable performance against pathogens with known resistance to other QoI fungicides. The Resistance Factor (RF) is calculated as (EC₅₀ of resistant isolate) / (EC₅₀ of sensitive wild-type isolate). An RF value close to 1 indicates a lack of cross-resistance.

| Pathogen | Resistance Mutation | This compound EC₅₀ (mg L⁻¹) | Reference QoI EC₅₀ (mg L⁻¹) | This compound RF | Reference QoI RF | Citation(s) |

| Zymoseptoria tritici | G143A | 0.0047 | > 100 (Pyraclostrobin) | 1.3 | > 188 | [8] |

| Pyrenophora teres | F129L | ~0.005 | > 0.5 (Azoxystrobin) | ~2.1 (mean) | ~90.6 (mean) | [11] |

| Ramularia collo-cygni | G143A | 0.0029 | > 0.1 (Azoxystrobin) | ~1.0 | - | [11] |

| Venturia inaequalis | G143A | ~0.03 | > 100 (Pyraclostrobin) | ~1.6 (mean) | > 2000 (mean) | [11] |

Table 3: Greenhouse Efficacy of this compound on Wheat (Z. tritici)

This table presents data from seedling pot tests demonstrating the preventative, residual, and curative control of Septoria leaf blotch.

| Application Rate (g ha⁻¹) | Preventative Control (%) | Residual Control (11 days) (%) | Curative Control (2 days) (%) | Citation(s) |

| 120 | 100 | ~100 | ~100 | [7] |

| 40 | 100 | 98.8 | 97.6 | [7] |

| 13 | 95.1 | 63.8 | 62.2 | [7] |

| 4 | 38.5 | 23.8 | 29.6 | [7] |

Experimental Protocols

The following are summaries of key methodologies used to establish the fungicidal profile of this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the intrinsic antifungal activity of the compound. Two primary methods are used depending on the fungus's growth habit.[7]

-

Objective: To calculate the EC₅₀ value of this compound against a panel of fungal pathogens.

-

Methodologies:

-

Microtiter Plate Method (for yeast-like fungi, e.g., Z. tritici):

-

Fungal spores are added to a liquid medium in 96-well plates.

-

The medium is amended with a series of this compound concentrations (e.g., 0.0001 to 3 mg L⁻¹) dissolved in DMSO.[7]

-

Plates are incubated under controlled conditions (temperature and light).[7]

-

Fungal growth is measured by reading the optical density at 600 nm.[7]

-

-

Agar Plate Method (for mycelial fungi, e.g., P. teres):

-

-

Data Analysis: For both methods, the percentage of growth inhibition relative to a DMSO control is calculated for each concentration. EC₅₀ values are then determined using probit analysis. Experiments are typically run with four replicates per concentration.[7]

In Vivo Greenhouse Seedling Pot Test

This assay evaluates the performance of this compound formulations under more practical conditions on host plants.[7]

-

Objective: To assess the preventative, residual, and curative efficacy against diseases like Septoria leaf blotch and net blotch.

-

Methodology:

-

Preventative (Protectant) Treatment: Wheat or barley seedlings are sprayed with a formulated this compound solution. After the spray has dried, the plants are inoculated with a spore suspension of the target pathogen (e.g., Z. tritici).[7]

-

Residual Treatment: Seedlings are sprayed with this compound. A set number of days later (e.g., 11 days), the plants are inoculated with the pathogen to assess the compound's persistence.[7]

-

Curative (Eradicant) Treatment: Seedlings are first inoculated with the pathogen. A set number of days later (e.g., 2 days), after the infection has been established but before symptoms are widespread, the plants are sprayed with this compound.[7]

-

-

Assessment: After an incubation period in a controlled environment (e.g., 15°C, 14-h day length), the disease severity is assessed by estimating the percentage of leaf area covered by lesions on treated plants compared to untreated (control) plants.[6] Efficacy is calculated from these severity ratings.

Conclusion

This compound represents a significant advancement in fungicide technology. Its broad and potent fungicidal spectrum, combined with a unique chemical structure that overcomes critical forms of QoI resistance, provides a highly effective solution for managing a range of damaging crop diseases.[5][7] The data clearly demonstrates its efficacy against both sensitive and resistant fungal populations, establishing this compound as an essential tool for sustainable agriculture and robust resistance management programs.[7][12]

References

- 1. Sumitomo Chemical Submits a Registration Application in the EU for this compound, a New Fungicide | Business & Products | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. The introduction of Metyltetraprole_Chemicalbook [chemicalbook.com]

- 5. This compound, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound I CAS#: 1472649-01-6 I fungicide I InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal activity of this compound against the existing QoI‐resistant isolates of various plant pathogenic fungi: this compound against QoI‐R isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Metyltetraprole: A Technical Guide to a Next-Generation QoI Fungicide

For Researchers, Scientists, and Drug Development Professionals

Metyltetraprole has emerged as a significant advancement in the field of agricultural fungicides, specifically within the Quinone outside Inhibitor (QoI) class. Developed by Sumitomo Chemical, this novel fungicide, marketed under the brand name Pavecto, offers a solution to the widespread issue of resistance that has diminished the efficacy of previous generations of QoI fungicides.[1][2] Its unique chemical structure allows it to effectively control a broad spectrum of fungal pathogens, including strains that have developed resistance to conventional QoIs.[1][3]

Introduction to this compound

This compound is a systemic fungicide belonging to the tetrazolinone chemical class.[2] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 11A, distinguishing it from other QoI fungicides.[1][2] The key innovation of this compound lies in its ability to overcome resistance conferred by the G143A mutation in the cytochrome b gene, a common mechanism of resistance to strobilurin fungicides.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mode of action, efficacy against key pathogens, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

This compound's chemical structure is a key determinant of its unique biological activity.

IUPAC Name: 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one[2]

Chemical Formula: C19H17ClN6O2[2]

Molar Mass: 396.84 g·mol−1[2]

The molecule features a novel tetrazolinone backbone and a methyl substituent on the central phenyl ring.[5] This compact pharmacophore is designed to avoid the steric hindrance that prevents older QoI fungicides from binding to the G143A-mutated cytochrome b target site.[4][6]

Mode of Action

Like other QoI fungicides, this compound inhibits mitochondrial respiration in fungi by blocking the electron transfer at the Quinone "outside" (Qo) site of the cytochrome bc1 complex (Complex III).[1][7][8][9] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal death.[7][10]

The following diagram illustrates the signaling pathway of QoI fungicides and the point of inhibition by this compound.

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

A key differentiator for this compound is its sustained binding affinity to the Qo site even in the presence of the G143A mutation, which is a primary source of resistance to older QoI fungicides.[1]

Caption: Overcoming steric hindrance at the G143A mutated Qo site by this compound.

Efficacy and Antifungal Spectrum

This compound demonstrates a broad spectrum of activity, primarily against fungi belonging to the Ascomycota phylum.[1] It is particularly effective against pathogens that cause significant economic losses in major crops like wheat, barley, and soybeans.[1]

In Vitro Antifungal Activity

The following table summarizes the 50% effective concentration (EC50) values of this compound against a range of plant pathogenic fungi.

| Pathogen | Disease | EC50 (mg/L) |

| Zymoseptoria tritici | Septoria leaf blotch of wheat | 0.0022[11] |

| Pyrenophora teres | Net blotch of barley | 0.0048[11] |

| Ramularia collo-cygni | Ramularia leaf spot of barley | 0.0020[12] |

| Parastagonospora nodorum | Glume blotch of wheat | 0.0025[12] |

| Botrytis cinerea | Grey mould | 0.026[12] |

| Colletotrichum graminicola | Anthracnose of maize | 0.0068[12] |

| Microdochium nivale | Snow mould of cereals | 0.0047[12] |

| Pyrenophora tritici-repentis | Tan spot of wheat | 0.054[12] |

| Ustilago maydis | Corn smut | 0.040[12] |

Efficacy Against QoI-Resistant Strains

A critical advantage of this compound is its consistent performance against fungal strains that are resistant to other QoI fungicides.

| Pathogen and Resistance Status | This compound EC50 (mg/L) | Pyraclostrobin EC50 (mg/L) | Resistance Factor (RF) for this compound |

| Z. tritici (Wild Type) | 0.0025 - 0.0088 | - | <3[13] |

| Z. tritici (QoI-Resistant, G143A) | 0.0047 | >188 (relative to WT) | 1.3[13] |

| P. teres (Wild Type) | - | - | - |

| P. teres (QoI-Resistant) | Similar to Wild Type | Significantly Higher | Low[11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antifungal Activity Assay (Microtiter Plate Method)

This protocol is used to determine the EC50 values of this compound against various fungal pathogens.

Caption: Workflow for in vitro determination of fungicide efficacy.

Methodology:

-

Preparation of Fungicide Stock: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[11]

-

Inoculum Preparation: Fungal cultures are grown on a suitable medium. Spores or mycelial fragments are harvested and suspended in a liquid growth medium to a standardized density.[14]

-

Serial Dilution: The fungicide stock solution is serially diluted in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.0001 to 3 mg/L).[11][13]

-

Inoculation: A 99 µL volume of the prepared inoculum is added to each well containing 1 µL of the diluted fungicide.[11][13]

-

Incubation: The plates are incubated under conditions optimal for the growth of the specific fungus being tested.[11]

-

Growth Measurement: Fungal growth is quantified by measuring the optical density at 600 nm using a microplate reader.[11]

-

Data Analysis: The optical density values are corrected by subtracting the blank (medium only). The 50% effective concentration (EC50) is then calculated using probit analysis.[11][13]

In Planta Efficacy Evaluation (Seedling Pot Tests)

This protocol assesses the protective, curative, and residual activity of this compound on host plants.

Methodology:

-

Plant Cultivation: Seedlings of the host plant (e.g., wheat, barley) are grown in pots under controlled greenhouse conditions.[12]

-

Fungicide Application: An emulsifiable concentrate (EC) formulation of this compound is diluted in water and applied to the seedlings at various rates (e.g., 4 to 120 g active ingredient per hectare).[11]

-

Inoculation: Plants are inoculated with a suspension of fungal spores at different time points relative to the fungicide application to assess:

-

Preventative (Protective) Activity: Inoculation after fungicide application.

-

Curative Activity: Inoculation before fungicide application.

-

Residual Activity: A longer interval between fungicide application and inoculation.[11]

-

-

Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

-

Disease Assessment: After a set incubation period, the disease severity is assessed by visually estimating the percentage of leaf area covered by lesions.

-

Efficacy Calculation: The percentage of disease control is calculated relative to the infection level on untreated control plants.[12]

Synthesis of this compound

The industrial manufacturing process for this compound involves several key steps:

-

Regioselective Installation: A methoxymethyl function is installed into 2,3-dimethylnitrobenzene via benzylic bromination and nucleophilic substitution.[4]

-

Reduction: The resulting nitrobenzene derivative is reduced to the corresponding aniline.[4]

-

Isocyanate Formation: The aniline is reacted to form an isocyanate.[4]

-

Cycloaddition: The isocyanate undergoes a 1,3-dipolar cycloaddition with sodium azide to yield the tetrazolinone derivative.[4]

-

Methylation: One of the nitrogen atoms in the tetrazolinone ring is methylated.[4]

-

Benzylic Bromination: The methylated product is converted into a benzylic bromide derivative.[4]

-

Coupling: The final step involves treatment with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to afford this compound.[4]

Conclusion and Future Perspectives

This compound represents a significant breakthrough in the management of fungal plant diseases, particularly in the face of growing resistance to existing fungicides. Its unique chemical structure and mode of action allow for the effective control of a broad spectrum of pathogens, including those with the G143A mutation that confers resistance to older QoI fungicides.[1][4] The data presented in this guide underscore its high intrinsic activity and its potential as a durable and reliable tool for disease management.

As with any site-specific fungicide, a robust resistance management strategy is crucial to preserve the long-term efficacy of this compound.[3] This should involve rotation with fungicides from different FRAC groups, use in mixtures with other effective modes of action, and adherence to recommended application rates.[10] Continued research and monitoring will be essential to understand and mitigate the potential for new resistance mechanisms to emerge.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The introduction of Metyltetraprole_Chemicalbook [chemicalbook.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

- 8. resistance.nzpps.org [resistance.nzpps.org]

- 9. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. This compound, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound I CAS#: 1472649-01-6 I fungicide I InvivoChem [invivochem.com]

- 14. Antifungal activity of this compound against the existing QoI‐resistant isolates of various plant pathogenic fungi: this compound against QoI‐R isolates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on the Environmental Fate of Metyltetraprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the quinone outside inhibitor (QoI) class. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a preliminary overview of the available data on the environmental degradation, mobility, and metabolism of this compound, based on publicly accessible scientific literature. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this fungicide's environmental profile.

Core Data on Environmental Fate

The environmental fate of a pesticide is determined by a combination of its persistence, mobility, and transformation processes in various environmental compartments such as soil and water. The following tables summarize the key quantitative data found in the initial research on this compound.

Table 1: Degradation of this compound in Soil and Water

| Environmental Compartment | Study Type | Half-life (DT50) | Temperature | Conditions | Citation |

| Aerobic Soil | Metabolism | 711–1000 days or greater | 20 °C | - | [1] |

| Soil Surface | Photodegradation | 196–241 days | 20 °C | Equivalent to natural sunlight in Tokyo during spring | [1] |

| Water (pH 4, 7, 9) | Hydrolysis | > 1 year | 25 °C | Sterile buffer solutions | [1] |

| Water (pH 7) | Aqueous Photolysis | 5.7–10.2 hours | - | Equivalent to natural sunlight at Tokyo in spring | [1] |

Table 2: Mobility of this compound in Soil

| Parameter | Value | Method | Citation |

| Adsorption Coefficient (KFoc(ads)) | 1551–5468 | Freundlich adsorption isotherm | [1] |

| Desorption Coefficient (KFoc(des)) | 7382–12334 | Freundlich adsorption isotherm | [1] |

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not yet fully available in the public domain. However, the studies are generally conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and comparability. The following provides an overview of the typical methodologies for the key environmental fate studies.

Hydrolysis (as per OECD Guideline 111)

Objective: To determine the rate of abiotic degradation of a substance in water at different pH values.

Methodology:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

A solution of ¹⁴C-labeled this compound is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25 °C) for an extended period (e.g., over a year).

-

Samples are taken at regular intervals and analyzed to determine the concentration of the parent compound and any degradation products.

-

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector are typically used for quantification.

-

The degradation rate and half-life (DT50) are calculated from the decline in the concentration of the parent compound over time.

Aqueous Photolysis (as per OECD Guideline 316)

Objective: To determine the rate and pathway of degradation of a substance in water when exposed to light.

Methodology:

-

A solution of ¹⁴C-labeled this compound is prepared in a sterile aqueous buffer (e.g., pH 7).

-

The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

-

Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques like HPLC with radioactivity detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

-

The photodegradation half-life is calculated based on the concentration decline in the light-exposed samples compared to the dark controls.

Aerobic Soil Metabolism (as per OECD Guideline 307)

Objective: To determine the rate and pathway of microbial degradation of a substance in soil under aerobic conditions.

Methodology:

-

Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.

-

The soil is treated with ¹⁴C-labeled this compound.

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20 °C) and moisture level.

-

A continuous flow of air is passed through the incubation system to maintain aerobic conditions, and volatile degradation products (e.g., ¹⁴CO₂) are trapped.

-

Soil samples are taken at different time intervals and extracted to analyze for the parent compound and its metabolites.

-

Analytical methods such as HPLC with radioactivity detection and LC-MS are used for quantification and identification of residues.

-

The degradation half-life (DT50) and the formation and decline of metabolites are determined.

Adsorption/Desorption in Soil (as per OECD Guideline 106)

Objective: To determine the potential for a substance to adsorb to soil particles and its mobility in the soil.

Methodology:

-

A batch equilibrium method is typically used with a range of soil types varying in organic carbon content, clay content, and pH.

-

Aqueous solutions of ¹⁴C-labeled this compound at different concentrations are prepared.

-

Known amounts of soil are equilibrated with the this compound solutions by shaking for a defined period.

-

After equilibration, the soil and aqueous phases are separated by centrifugation.

-

The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Adsorption isotherms (e.g., Freundlich or Langmuir) are plotted to determine adsorption coefficients (Kd, Koc, KF).

-

For desorption, the supernatant is replaced with a fresh solution without the test substance, and the system is re-equilibrated to measure the amount of desorbed substance.

Visualizations

Degradation Pathways

The initial research suggests that the primary degradation pathways for this compound involve cleavage of the benzyl ether bond. The following diagrams illustrate the proposed initial steps in the degradation of this compound in different environmental compartments. Further research is needed to identify and characterize all intermediate and final degradation products.

Experimental Workflow for Soil Metabolism Study

The following diagram outlines the typical workflow for conducting an aerobic soil metabolism study according to OECD Guideline 307.

Conclusion

This preliminary research provides a foundational understanding of the environmental fate of this compound. The available data indicates that while it is stable to hydrolysis, it undergoes photodegradation in water and is persistent in soil under aerobic conditions in the absence of light. Its mobility in soil is characterized by strong adsorption. Further in-depth research, particularly the acquisition of detailed study reports from regulatory agencies, is necessary to complete a comprehensive environmental risk assessment. This includes a full elucidation of degradation pathways and the identification of all major metabolites. The experimental protocols outlined here provide a basis for understanding the methodologies used to generate the existing data and for designing future studies.

References

An In-depth Technical Guide on the Mode of Action of Metyltetraprole on Mitochondrial Complex III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metyltetraprole is a novel fungicide classified as a Quinone outside Inhibitor (QoI) that targets the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the mode of action of this compound on mitochondrial complex III (cytochrome bc1 complex). It delves into the specific binding site, the mechanism of inhibition of the Q-cycle, and the structural basis for its remarkable efficacy against fungal strains resistant to conventional QoI fungicides. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for its study, and presents visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and Mitochondrial Complex III

This compound is a groundbreaking fungicide developed to combat a wide range of fungal plant pathogens.[1] Structurally, it features a unique tetrazolinone moiety, which distinguishes it from previous generations of QoI fungicides like strobilurins (e.g., azoxystrobin and pyraclostrobin).[2] Its primary target is the mitochondrial complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase.[3][4] This enzyme is a critical component of the electron transport chain in the inner mitochondrial membrane of aerobic eukaryotes.[3] Complex III catalyzes the transfer of electrons from ubiquinol (QH2) to cytochrome c, a process coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space. This contributes to the proton motive force essential for ATP synthesis.[3][5]

The catalytic core of complex III involves a sophisticated mechanism known as the Q-cycle, which facilitates the transfer of two electrons from a single QH2 molecule to two molecules of cytochrome c.[3][5] This process occurs at two distinct ubiquinone/ubiquinol binding sites within the cytochrome b subunit: the Qo (quinone outside) site and the Qi (quinone inside) site.[6][7] this compound, like other QoI fungicides, exerts its inhibitory effect at the Qo site.[4][8]

Mode of Action of this compound

This compound functions by binding to the Qo site of the cytochrome bc1 complex, thereby inhibiting the oxidation of ubiquinol.[4][8][9] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1, effectively halting the Q-cycle.[3][6] The direct consequence of this inhibition is the disruption of the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and a severe reduction in cellular ATP production.[10] This energy crisis ultimately results in the cessation of fungal growth and spore germination.

The Q-Cycle and this compound's Point of Inhibition

The Q-cycle is a two-step process that ensures the efficient transfer of electrons and pumping of protons. This compound's intervention at the Qo site disrupts the very first step of this cycle.

Mechanism of Overcoming Fungicide Resistance

A significant advantage of this compound is its potent activity against fungal strains that have developed resistance to other QoI fungicides.[1][11][12] This resistance is predominantly caused by point mutations in the cytochrome b gene, with the G143A (glycine to alanine at position 143) and F129L (phenylalanine to leucine at position 129) substitutions being the most common.[2][4][13]

The G143A mutation, in particular, confers a high level of resistance to strobilurin fungicides by introducing steric hindrance that prevents their effective binding to the Qo site.[11] this compound's novel, compact tetrazolinone pharmacophore is designed to circumvent this steric clash.[2][14] Cryo-electron microscopy (cryo-EM) studies have confirmed that this compound adopts a distinct binding mode within the Qo pocket compared to older QoIs like azoxystrobin.[15] This alternative binding conformation allows it to maintain high affinity for the target enzyme, even in the presence of the G143A mutation.[11][15]

Quantitative Inhibitory Activity

The efficacy of this compound has been quantified through numerous in vitro studies, primarily determining the effective concentration required to inhibit 50% of fungal growth (EC50) or enzymatic activity (IC50). Resistance Factor (RF) is calculated as the ratio of the EC50 of the resistant strain to that of the sensitive (wild-type) strain.

Table 1: In Vitro Antifungal Activity of this compound and Other QoIs

| Fungal Species | Strain/Mutation | This compound EC50 (mg/L) | Pyraclostrobin EC50 (mg/L) | Azoxystrobin EC50 (mg/L) |

| Zymoseptoria tritici | Wild-Type | 0.0022[6] | - | - |

| Zymoseptoria tritici | G143A | 0.0027[16] | > 100 | > 100 |

| Pyrenophora teres | Wild-Type | 0.0048[6] | - | - |

| Pyrenophora teres | F129L | 0.030[4] | - | - |

| Ramularia collo-cygni | QoI-Sensitive | 0.0029 - 0.0051[4] | - | - |

| Ramularia collo-cygni | QoI-Resistant (G143A) | 0.0029[4] | - | - |

Table 2: Resistance Factors (RF) of this compound and Other QoIs

| Fungal Species | Mutation | This compound RF | Pyraclostrobin RF | Azoxystrobin RF |

| Zymoseptoria tritici | G143A | ~1[2][11] | >100 - >1000[11][13] | >200[2] |

| Pyrenophora teres | F129L | <5[4][11] | 15.8 (mean)[4] | 90.6 (mean)[4] |

| Pyrenophora tritici-repentis | F129L | <5[4] | - | - |

Detailed Experimental Protocols

Characterizing the inhibitory action of this compound on complex III involves specific biochemical assays. The following are generalized protocols based on established methodologies.

Isolation of Mitochondria

-

Homogenization: Fungal mycelia or tissue samples are harvested and homogenized in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) using a Dounce homogenizer or similar device.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 1,000 x g for 10 min) pellets cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 min) to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants and re-pelleted.

-

Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of assay buffer and the protein concentration is determined using a standard method like the Bradford assay.

Succinate-Cytochrome c Reductase (SCR) Activity Assay (Complex II+III)

This assay measures the combined activity of complex II and III by monitoring the reduction of cytochrome c, with succinate as the electron donor.[17][18]

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 7.4), potassium succinate (e.g., 10 mM), oxidized cytochrome c (e.g., 50-100 µM), and KCN (e.g., 1 mM) to inhibit complex IV.[19]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor) and a positive control with a known complex III inhibitor like antimycin A.

-

Assay Initiation: Initiate the reaction by adding a small amount of the isolated mitochondrial preparation (e.g., 5-10 µg of protein).

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) over time using a spectrophotometer in kinetic mode.[19][20]

-

Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

NADH-Cytochrome c Reductase Activity Assay (Complex I+III)

This assay measures the combined activity of complex I and III, using NADH as the initial electron donor.[21]

-

Reaction Mixture Preparation: The setup is similar to the SCR assay, but potassium succinate is replaced with NADH (e.g., 200 µM). The reaction buffer should also include an inhibitor of complex I, such as rotenone, for control experiments to isolate complex III activity.[22]

-

Inhibitor Addition and Assay Initiation: Follow the same procedure as for the SCR assay.

-

Measurement and Analysis: Monitor the reduction of cytochrome c at 550 nm and calculate the IC50 value as described above.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in elucidating the binding mode of this compound.[15]

-